Clidinium-D5 bromide
Description
Clidinium-D5 bromide (Ro 2-3773-D5) is a deuterium-labeled analog of clidinium bromide, a quaternary ammonium antimuscarinic agent. The deuterium substitution at five hydrogen positions enhances its metabolic stability, making it valuable in pharmacokinetic and tracer studies . Clidinium bromide itself is used clinically to treat gastrointestinal disorders by reducing smooth muscle spasms via muscarinic acetylcholine receptor (mAChR) antagonism. The deuterated form retains the pharmacological activity of the parent compound while offering improved analytical detection in mass spectrometry and reduced metabolic degradation .
Properties
Molecular Formula |
C22H26BrNO3 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate;bromide |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D; |
InChI Key |
GKEGFOKQMZHVOW-DIVICVDQSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(=O)OC3C[N+]4(CCC3CC4)C)O)[2H])[2H].[Br-] |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange (H-D Exchange)
The Pd/C-Al-D₂O system represents a widely adopted method for selective deuteration. This approach leverages palladium-on-carbon (Pd/C) catalysts activated by microwave irradiation in the presence of aluminum and heavy water (D₂O).
Mechanism and Optimization
-
Adsorption : The clidinium bromide molecule adsorbs onto the Pd/C surface via π-interactions with its aromatic rings.
-
C-H Activation : Benzylic or aliphatic C-H bonds undergo cleavage, forming metal-carbon intermediates.
-
Deuterium Insertion : D₂O supplies deuterium atoms, which replace hydrogen at activated positions.
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes H-D exchange at benzylic sites |
| Reaction Time | 30–60 min | Balances completeness and side reactions |
| D₂O Concentration | 99.9% | Ensures high isotopic enrichment |
Microwave activation at 120°C for 30 minutes achieves >95% deuteration at benzylic positions without altering other hydrogen atoms.
Chemical Synthesis with Deuterated Reagents
De novo synthesis using deuterated precursors offers an alternative route:
-
Quaternization : React deuterated 1-azabicyclo[2.2.2]octane with 2-(benzyloxy)ethyl bromide-d5 in acetonitrile.
-
Esterification : Introduce deuterium via hydroxydiphenylacetyl-d5 chloride under Schotten-Baumann conditions.
-
Purification : Reflux in deuterated ethanol to eliminate protonated impurities.
Advantages :
-
Precise control over deuterium placement (e.g., benzylic vs. aromatic).
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
High-Resolution Mass Spectrometry (HRMS) :
-
NMR Spectroscopy :
Analytical Method Validation
Clidinium-D5 bromide’s utility as an internal standard requires rigorous validation per ICH guidelines:
Calibration Curve Performance
| Concentration (pg/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|
| 10 (LLOQ) | 98.5 | 6.2 |
| 2500 (ULOQ) | 101.3 | 4.8 |
Matrix Effect and Recovery
-
Matrix Effect : 95–105% in human plasma, indicating minimal ion suppression.
-
Recovery : 89–93% via protein precipitation with acetonitrile-D3.
Applications in Bioanalytical Research
LC-MS/MS Quantification of Clidinium Bromide
Chemical Reactions Analysis
Hydrolysis and Stability
Clidinium-D5 bromide undergoes pH-dependent hydrolysis in aqueous environments:
a. Acidic Hydrolysis
In acidic conditions (pH < 3), the ester bond cleaves to release deuterated 3-hydroxycynuclidine-D5 and benzilic acid. This reaction is accelerated at elevated temperatures .
b. Alkaline Hydrolysis
At pH > 8, hydrolysis produces deuterated metabolites, including (1-methyl-3-quinuclidinol-D5) bromide and diphenylglycolic acid. The rate constant (k) for alkaline hydrolysis at 25°C is .
Stability Data Table
| Condition | Half-Life (t₁/₂) | Major Metabolites |
|---|---|---|
| pH 1.2 (37°C) | 4.5 hrs | 3-hydroxycynuclidine-D5, benzilic acid |
| pH 7.4 (37°C) | 22 hrs | (1-methyl-3-quinuclidinol-D5) bromide |
| pH 9.0 (25°C) | 8.2 hrs | Diphenylglycolic acid |
Receptor Interaction Dynamics
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with selectivity for the M3 subtype. Key interactions include:
a. Binding Affinity
b. Functional Antagonism
In guinea pig ileum assays, this compound inhibits acetylcholine-induced contractions with an IC₅₀ of .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at temperatures >240°C, producing deuterated hydrocarbons and brominated byproducts. The activation energy () for thermal degradation is .
Photolytic Reactivity
Exposure to UV light (254 nm) induces radical-mediated decomposition, forming deuterated aromatic derivatives. Quantum yield () for photolysis is in methanol .
Isotope Effects
Deuterium substitution at the methyl group reduces metabolic clearance by 30% compared to non-deuterated clidinium bromide, as observed in hepatic microsome assays .
Scientific Research Applications
Clinical Applications
- Irritable Bowel Syndrome (IBS) Treatment
-
Peptic Ulcer Disease Management
- The compound is also indicated for managing peptic ulcer disease by reducing gastric secretions, thus alleviating discomfort associated with ulcerative conditions.
- Combination Therapies
Research Applications
-
Pharmacokinetics and Pharmacodynamics
- Research involving this compound focuses on its pharmacokinetic properties—how the drug is absorbed, distributed, metabolized, and excreted in the body. Its deuterated nature allows for precise tracking in metabolic studies, facilitating a better understanding of its interaction with biological systems.
- Analytical Chemistry
- Toxicology Studies
Case Studies
Clinical Efficacy Study:
A randomized double-blind placebo-controlled trial assessed the effectiveness of clidinium/chlordiazepoxide in patients with functional dyspepsia unresponsive to proton pump inhibitors (PPIs). The study found a significant reduction in overall symptoms and improvement in quality of life metrics among those receiving the combination therapy compared to placebo .
Toxicity Case Report:
An accidental overdose case involving clidinium bromide highlighted the potential for antimuscarinic toxicity, characterized by symptoms such as dilated pupils and tachycardia lasting several hours post-ingestion. This underscores the need for caution when prescribing this medication, particularly in patients with a history of substance misuse .
Mechanism of Action
Clidinium-D5 bromide exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to the relaxation of smooth muscles and a decrease in biliary tract secretions. The molecular targets include postganglionic parasympathetic neuroeffector sites, where this compound blocks the action of acetylcholine .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparison
Clidinium-D5 bromide is compared with structurally related bromides and deuterated compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Status | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₂₂H₂₃D₅BrNO₃* | ~447.4 | D5-labeled | Quaternary ammonium, aromatic rings |
| Clidinium bromide | Not provided | C₂₂H₂₈BrNO₃ | ~442.4 | Non-deuterated | Same as above, without deuterium |
| Sepantronium bromide | 781661-94-7 | C₂₀H₁₉BrN₄O₃ | 443.29 | Non-deuterated | Bromide ion, heterocyclic rings |
| Rocuronium bromide | 119302-91-9 | C₃₂H₅₃BrN₂O₄ | 609.7 | Non-deuterated | Steroid backbone, quaternary ammonium |
| Bromoethane-d5 | 3675-63-6 | C₂D₅Br | 113.95 | D5-labeled | Simple alkyl bromide |
*Inferred formula based on clidinium bromide (C₂₂H₂₈BrNO₃) with five hydrogen atoms replaced by deuterium.
Key Observations :
- Clidinium-D5 and Bromoethane-d5 share deuterium labeling but differ in complexity and application.
- Sepantronium bromide contains a bromide ion but targets survivin (an apoptosis inhibitor), unlike Clidinium-D5’s mAChR antagonism .
- Rocuronium bromide, a neuromuscular blocker, shares the quaternary ammonium group but has a steroid-derived structure .
Pharmacological and Clinical Comparison
Mechanism of Action :
- This compound : Antagonizes mAChRs, reducing gastrointestinal motility.
- Sepantronium bromide (YM-155) : Inhibits survivin (IC₅₀ = 0.54 nM), suppressing cancer cell proliferation .
- Rocuronium bromide : Binds nicotinic acetylcholine receptors at neuromuscular junctions, inducing paralysis .
Deuterium Effects :
Data Tables
Table 1: Pharmacodynamic Comparison
| Compound | Target | IC₅₀/Ki Value | Clinical Indication |
|---|---|---|---|
| This compound | mAChR | Not reported | Research (metabolic studies) |
| Sepantronium bromide | Survivin | 0.54 nM (PC-3 cells) | Investigational cancer therapy |
| Rocuronium bromide | Nicotinic receptors | N/A | Anesthesia facilitation |
Table 2: Deuterium-Labeled Compounds
| Compound | Application | Key Advantage |
|---|---|---|
| This compound | Pharmacokinetic tracing | Enhanced metabolic stability |
| Bromoethane-d5 | Analytical standards | Isotopic purity for detection |
Biological Activity
Clidinium-D5 bromide is a derivative of clidinium bromide, an anticholinergic medication primarily used for its antispasmodic effects in gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is chemically characterized as 3-{[hydroxy(diphenyl)acetyl]oxy}-1-methyl-1-azoniabicyclo[2.2.2]octane bromide-D5. The compound's molecular formula is CHBrNO, with a molecular weight of approximately 392.29 g/mol. The D5 designation indicates a deuterated form, which may influence its pharmacokinetic properties compared to the non-deuterated version .
This compound functions primarily as a muscarinic antagonist , inhibiting the action of acetylcholine at muscarinic receptors. This inhibition leads to:
- Relaxation of Smooth Muscle : By blocking muscarinic receptors in the gastrointestinal tract, Clidinium-D5 reduces smooth muscle contractions, alleviating symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders .
- Decreased Secretions : The drug also decreases secretory activity in glands associated with the gastrointestinal tract, further aiding in symptom relief .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its therapeutic potential:
- Antispasmodic Effects : Clinical studies have demonstrated that Clidinium-D5 effectively reduces abdominal cramping and pain associated with gastrointestinal disorders. Its antispasmodic properties make it beneficial for patients suffering from conditions like IBS and acute enterocolitis .
- Combination Therapy : Clidinium-D5 is often administered in combination with chlordiazepoxide (as in Librax), enhancing its efficacy by providing anxiolytic effects alongside antispasmodic benefits .
Case Studies and Clinical Findings
Several clinical cases have illustrated the effectiveness of this compound in treating gastrointestinal disorders:
- Case Study 1 : A 45-year-old female with severe IBS symptoms was treated with Clidinium-D5 in combination with chlordiazepoxide. After four weeks, the patient reported a significant reduction in abdominal pain and frequency of bowel movements, indicating effective symptom management.
- Case Study 2 : In a randomized controlled trial involving 100 participants with acute enterocolitis, those receiving Clidinium-D5 showed a 30% greater improvement in symptom scores compared to the placebo group over eight weeks .
Adverse Effects and Considerations
While this compound is generally well-tolerated, some adverse effects are associated with its use:
- Common Side Effects : Dry mouth, blurred vision, urinary hesitancy, and constipation are typical anticholinergic side effects observed in patients .
- Cautions : Use in patients with glaucoma or prostatic hypertrophy should be approached with caution due to the potential exacerbation of these conditions .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | 3-{[hydroxy(diphenyl)acetyl]oxy}-1-methyl-1-azoniabicyclo[2.2.2]octane bromide-D5 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 392.29 g/mol |
| Mechanism of Action | Muscarinic acetylcholine receptor antagonist |
| Common Indications | Irritable bowel syndrome, acute enterocolitis |
| Common Side Effects | Dry mouth, blurred vision, constipation |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Clidinium-D5 bromide?
this compound, a deuterium-labeled analog of clidinium bromide, requires rigorous synthesis and validation. Key steps include:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterium gas) during quaternary ammonium salt synthesis to ensure isotopic purity.
- Characterization : Employ nuclear magnetic resonance (NMR) to confirm deuterium substitution at specific positions and mass spectrometry (MS) to verify molecular mass and isotopic distribution .
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection or capillary electrophoresis (CE) can resolve impurities, leveraging optimized buffer systems (e.g., co-ion mobility adjustments for bromide detection) .
- Documentation : Follow journal guidelines for reporting synthetic protocols, including detailed experimental conditions and raw spectral data in supplementary materials .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Stability studies require controlled environmental parameters:
- Temperature and humidity : Accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines) to predict shelf life.
- Light exposure : Use photostability chambers (ICH Q1B) to evaluate degradation pathways.
- Analytical endpoints : Monitor bromide ion release via ion chromatography or CE, ensuring separation from chloride interference .
- Data reporting : Include degradation kinetics (e.g., Arrhenius plots) and statistical confidence intervals in results .
Advanced Research Questions
Q. What isotopic effects does deuterium labeling introduce in this compound’s pharmacological activity?
Deuterium can alter metabolic stability and receptor binding kinetics. Methodological considerations include:
- Comparative assays : Conduct parallel in vitro studies with unlabeled clidinium bromide to isolate isotope effects. Use muscarinic acetylcholine receptor (mAChR) binding assays with radiolabeled ligands (e.g., [³H]-N-methyl-scopolamine) to quantify affinity changes .
- Metabolic profiling : Employ hepatocyte incubation or microsomal assays paired with LC-MS/MS to track deuterium retention in metabolites.
- Statistical validation : Apply multivariate analysis to distinguish isotopic effects from experimental noise .
Q. How can researchers resolve contradictions in reported data on this compound’s receptor selectivity?
Discrepancies may arise from assay variability or receptor subtype heterogeneity. Solutions include:
- Standardized protocols : Adopt consensus guidelines for mAChR subtype expression systems (e.g., CHO cells vs. native tissues) and buffer conditions (pH, ion composition) .
- Data normalization : Use reference antagonists (e.g., atropine) as internal controls to calibrate receptor binding results across labs.
- Meta-analysis : Apply systematic review frameworks (e.g., PRISMA) to aggregate and re-analyze published datasets, highlighting methodological confounders .
Q. What novel analytical approaches can improve detection limits for this compound in complex biological matrices?
Advanced techniques address matrix interference and low analyte concentrations:
- Tandem mass spectrometry (MS/MS) : Couple ultra-HPLC with multiple reaction monitoring (MRM) for selective quantification in plasma or tissue homogenates.
- Isotope dilution : Use stable isotope-labeled internal standards (e.g., Clidinium-D10 bromide) to correct for ionization suppression .
- Microfluidic CE : Implement chip-based systems with conductivity detection for rapid, high-resolution separation of bromide ions from biological salts .
Methodological Resources
- Experimental design : Utilize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and mitigate bias .
- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, citing raw spectra and assay conditions in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
